MAO-B Inhibition Potency: Comparison with Non-Fluorinated Analog
In a direct cross-study comparison of human MAO-B inhibition, 8-Fluoro-1,2-dimethylquinolin-4(1H)-one demonstrates a modestly improved potency relative to its non-fluorinated analog. The 8-fluoro substituted compound exhibits an IC50 of 15.4 µM [1], whereas 1,2-dimethylquinolin-4(1H)-one shows an IC50 of 17.0 µM under comparable assay conditions [2]. While the absolute difference is small (1.6 µM), this ~9.4% improvement in potency may be relevant in the context of structure-activity relationship (SAR) campaigns exploring fluorinated quinolinone scaffolds for CNS-targeting MAO-B inhibitors.
| Evidence Dimension | Inhibition of human MAO-B |
|---|---|
| Target Compound Data | IC50 = 15.4 µM |
| Comparator Or Baseline | 1,2-Dimethylquinolin-4(1H)-one, IC50 = 17.0 µM |
| Quantified Difference | 1.6 µM (~9.4% improved potency) |
| Conditions | Recombinant human MAO-B; kynuramine to 4-hydroxyquinoline conversion; fluorescence assay, 20 min incubation |
Why This Matters
This quantifiable difference in MAO-B inhibition potency, though modest, provides a basis for selecting the fluorinated analog in SAR studies where subtle modifications to the quinolinone core are being explored for improved target engagement.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484): 8-Fluoro-1,2-dimethylquinolin-4(1H)-one MAO-B IC50 = 15.4 µM. View Source
- [2] BindingDB. BDBM50450822 (CHEMBL4216610): 1,2-Dimethylquinolin-4(1H)-one MAO-B IC50 = 17.0 µM. View Source
